molecular formula C11H13N3O B12126635 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12126635
M. Wt: 203.24 g/mol
InChI Key: LCSNKXVGUFXBRM-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that features a 1,3,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, which is substituted at the 2-position with an isopropyl group and at the 5-position with a meta-substituted aniline functional group . This specific molecular architecture, combining an electron-rich aniline with the stable, planar 1,3,4-oxadiazole core, makes it a highly valuable intermediate for researchers in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its significant metabolic stability and its role as a bioisostere for ester and amide functionalities . This scaffold is found in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the primary aromatic amine (aniline) group on this scaffold is particularly valuable, as it provides a versatile handle for further synthetic elaboration. Researchers can readily functionalize this amine group via diazotization reactions to create azo dyes or through amide coupling to generate more complex molecules, such as the related compound N-[3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide . This synthetic flexibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. As such, 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline serves as a key building block for the development of novel therapeutic agents and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3

InChI Key

LCSNKXVGUFXBRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with appropriate aldehydes or ketones. One common method includes the use of potassium carbonate (K₂CO₃) as a base to achieve efficient C-C bond cleavage, followed by cyclization and deacylation . Another approach involves the use of iodine (I₂) to promote a metal-free domino protocol for one-pot synthesis . Additionally, organo acridinium photocatalysts and cobaloxime catalysts can be employed for oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones .

Industrial Production Methods

Industrial production of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Mechanochemical synthesis, which is an environmentally benign alternative, can also be employed for the production of oxadiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid (HNO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Aryl or alkenyl halides with copper(II) oxide nanoparticles

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Aryl or alkenyl-substituted oxadiazoles

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities. Specifically, 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells. For example:

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)anilineMCF-7 (breast cancer)<100Induces apoptosis through HDAC inhibition

In a comparative study, certain derivatives demonstrated higher cytotoxicity than doxorubicin against various cancer cell lines, highlighting their potential as alternative therapeutic agents .

Antimicrobial Activity

The compound has also been tested for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)anilineStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits significant antibacterial properties, comparable to established antibiotics .

Synthesis and Characterization

The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is often performed using techniques such as:

  • FTIR Spectroscopy : To identify functional groups.
  • NMR Spectroscopy : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal examined the anticancer effects of various oxadiazole derivatives including 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline on different cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 cells through mechanisms involving apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers evaluated the efficacy of several oxadiazole derivatives against common bacterial pathogens. The study found that compounds similar to 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Oxadiazole 5-position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline Isopropyl C₁₁H₁₃N₃O 203.25 Steric bulk from isopropyl; potential for hydrophobic interactions .
2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-tert-Butylphenyl C₁₈H₂₀N₃O 307.37 Increased lipophilicity due to bulky tert-butyl group .
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-Chlorophenyl C₁₄H₁₀ClN₃O 271.70 Electron-withdrawing Cl enhances reactivity; antimicrobial potential .
2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline Methyl (aniline 2-position) C₉H₉N₃O 175.19 Reduced steric hindrance; improved solubility .
3-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline (7c) Phenoxymethyl C₁₅H₁₃N₃O₂ 279.29 Ether linkage enhances flexibility; moderate antibacterial activity .

Key Research Findings

  • Antimicrobial Studies: In a 2019 study, phenoxymethyl-substituted derivatives (e.g., 7c) demonstrated moderate inhibition of S. aureus (MIC = 32 µg/mL) but weaker activity against E. coli (MIC = 64 µg/mL), highlighting substituent-dependent efficacy .
  • Schiff Base Formation : The aniline group in 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo condensation with aldehydes to form Schiff bases, a trait shared with 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline (used in for synthesizing bioactive imines).
  • Thermal Stability : Bulky substituents like tert-butyl increase thermal stability (decomposition >250°C), whereas smaller groups (e.g., methyl ) lower melting points.

Biological Activity

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is C9H10N4OC_9H_{10}N_4O. The structure features an isopropyl group attached to the oxadiazole ring, which may influence its biological properties by enhancing lipophilicity and membrane permeability.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives demonstrate significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Several derivatives have been reported to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Some oxadiazole compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The biological activity of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline is thought to stem from its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Certain studies have demonstrated that these compounds can activate apoptotic pathways in cancer cells by modulating the expression of proteins such as p53 and caspases.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibited significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 pathway
U937 (Monocytic Leukemia)12.5Inhibition of cell proliferation
CEM (T-cell Leukemia)9.5Activation of caspase cascades

The results indicated that the compound's activity was dose-dependent and comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.8 µg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Synthesis Methods

The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of amidoximes with organic nitriles under acidic conditions. Common catalysts used include p-toluenesulfonic acid and zinc chloride. The reaction conditions can be optimized for yield and purity through continuous flow reactors in industrial settings .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives?

The compound is typically synthesized via cyclization reactions. For example, the aza-Wittig reaction between 2-aminobenzoic acid derivatives and (N-isocyanimino)triphenylphosphorane in dichloromethane yields oxadiazole-aniline hybrids under mild conditions . Another approach involves Schiff base formation by condensing substituted benzaldehydes with oxadiazole-aniline precursors in ethanol, followed by purification via recrystallization . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and solvent selection (e.g., methanol or ethanol for solubility).

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline?

  • 1H NMR : Aromatic protons appear as multiplets between δ 6.8–8.2 ppm, while the isopropyl group shows a septet (~δ 2.9 ppm) and doublets (δ 1.3–1.4 ppm) .
  • 13C NMR : Oxadiazole carbons resonate at δ 165–170 ppm, and the aniline carbons appear between δ 115–150 ppm .
  • IR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm oxadiazole and aniline functionalities . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the optimal reaction conditions for synthesizing Schiff bases from 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline?

Schiff bases are prepared by refluxing the compound with substituted benzaldehydes (1:1 molar ratio) in ethanol for 4–6 hours. Catalytic acid (e.g., acetic acid) accelerates imine formation. Yields range from 65–85%, depending on electron-withdrawing/donating substituents on the aldehyde .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the spectroscopic and crystallographic properties of oxadiazole-aniline derivatives?

Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring decrease electron density, shifting 1H NMR aromatic signals upfield by 0.1–0.3 ppm compared to electron-donating groups (e.g., –OCH₃) . X-ray crystallography reveals that bulky substituents (e.g., naphthyl) induce torsional angles >10° between oxadiazole and aniline rings, reducing coplanarity and π-conjugation .

Q. What mechanistic insights explain the formation of oxadiazole-aniline hybrids via copper-catalyzed domino reactions?

Copper catalysis enables intramolecular decarboxylative coupling, where a carbodiimide intermediate forms via aza-Wittig pathways. This is followed by cyclization to yield the oxadiazole ring. Computational studies suggest a two-step mechanism with a rate-determining cyclization step (ΔG‡ ≈ 25–30 kcal/mol) .

Q. How can X-ray crystallography resolve ambiguities in structural assignments for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline derivatives?

Single-crystal X-ray analysis provides bond-length data (e.g., C–N: 1.29–1.38 Å, C–O: 1.36–1.44 Å) and confirms dihedral angles between aromatic systems. For example, derivatives with planar structures (dihedral angle <5°) exhibit enhanced fluorescence due to extended conjugation .

Q. What strategies mitigate challenges in synthesizing light-sensitive oxadiazole-aniline intermediates?

Light-sensitive intermediates (e.g., thiol-containing precursors) require foil-covered reaction vessels and inert atmospheres (N₂/Ar) to prevent photodegradation. Reaction progress should be monitored via TLC in low-light conditions .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar oxadiazole-aniline derivatives vary significantly?

Melting points depend on crystallinity and intermolecular interactions. For instance, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline melts at 181–183°C, while the naphthyl analog melts at 209–211°C due to stronger van der Waals forces in the bulkier derivative . Contradictions in literature data may arise from impurities or polymorphic forms.

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